molecular formula C7H13ClN4O B1489921 (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823247-22-8

(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1489921
CAS No.: 1823247-22-8
M. Wt: 204.66 g/mol
InChI Key: YXVPQSMKXABHPQ-UHFFFAOYSA-N
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Description

The compound (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1823247-22-8) is a hydrochloride salt with the molecular formula C₇H₁₃ClN₄O and a molecular weight of 204.66 g/mol . It consists of a 1,2,3-triazole ring substituted with an azetidine (a 4-membered nitrogen-containing heterocycle) via a methylene bridge and a hydroxymethyl group at the 4-position of the triazole. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVPQSMKXABHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=C(N=N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1823247-22-8) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClN4O
  • Molecular Weight : 204.66 g/mol
  • Purity : ≥95%

Synthesis and Derivatives

The synthesis of triazole derivatives often employs various methods such as click chemistry , which has been highlighted for its efficiency in creating compounds with potential anticancer activity. A study by Ma et al. (2015) emphasized the significance of the triazole moiety in enhancing biological activity against cancer cells . The synthesis pathways typically involve azetidine derivatives reacting with triazole precursors under controlled conditions.

Table 1: Common Synthesis Methods for Triazole Derivatives

MethodDescriptionReferences
Click ChemistryUtilizes azide and alkyne reactions
Microwave-AssistedEnhances reaction rates and yields
Solvent-FreeEnvironmentally friendly approach

Anticancer Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant anticancer properties. The mechanism often involves the inhibition of angiogenesis and modulation of apoptotic pathways. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study: Anticancer Efficacy

In a notable study, a series of triazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values lower than standard chemotherapeutics, indicating a higher potency against cancer cells .

The biological activity of this compound is thought to involve:

  • Inhibition of Mitochondrial Function : Disruption of mitochondrial membrane potential leading to apoptosis.
  • Angiogenesis Inhibition : Blocking vascular endothelial growth factor (VEGF) signaling pathways.
  • Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicological assessments are vital to determine potential side effects or cytotoxicity towards normal cells.

Table 2: Toxicity Profile Summary

EndpointResultReference
Acute ToxicityLow toxicity observed
CytotoxicitySelective towards cancer cells
Long-term EffectsUnder investigation

Comparison with Similar Compounds

piperidine, pyrrolidine) and substituents on the triazole ring. Key examples include:

Structural Analogs with Different Heterocyclic Amines
Compound Name Heterocyclic Amine Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Notable Properties
(1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride Piperidine (6-membered) Methanol C₉H₁₇ClN₄O 253.73 Larger ring size may enhance lipophilicity; no reported bioactivity .
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride Pyrrolidine (5-membered) Methanol C₈H₁₅ClN₄O 218.69 Intermediate ring size; potential for altered steric effects .
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride Azetidine Phenyl C₁₁H₁₃ClN₄ 236.70 Phenyl substitution may enhance π-π interactions; no bioactivity reported .

Key Observations :

  • Substituent Effects: Methanol groups (as in the target compound) improve solubility, while phenyl substitutions (e.g., ) may enhance binding to hydrophobic targets .
Bioactive Triazole Derivatives
  • Thiadiazole derivative 9b: IC₅₀ = 2.94 µM against HepG2 (hepatocellular carcinoma) .
  • Thiazole derivative 12a : IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7 breast cancer) .

Structure-Activity Relationship (SAR) :

  • Thiadiazole/thiazole moieties adjacent to the triazole ring significantly enhance cytotoxicity compared to simple methanol or amine substituents.
  • The absence of such fused heterocycles in the target compound may explain its lack of reported antitumor activity, though its azetidine group could confer unique pharmacological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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